molecular formula C11H22N2O2 B2383058 tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate CAS No. 1858137-24-2

tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate

Cat. No. B2383058
M. Wt: 214.309
InChI Key: YITHVUIBQKJNDQ-UHFFFAOYSA-N
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Description

Tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate, also known as BAMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BAMC is a carbamate derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Enantioselective Synthesis

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a close variant, is instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process is critical for creating chiral molecules, which are essential in pharmaceuticals and materials science for their unique properties (Ober et al., 2004).

Anti-Cancer Drug Synthesis

The tert-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate variant serves as a key intermediate in the synthesis of certain anti-cancer drugs. It's synthesized using the Weinreb ketone synthesis method, highlighting its importance in medical chemistry (Hao, 2011).

Diels‐Alder Reaction

Tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is utilized to produce spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This showcases the compound's utility in agricultural chemistry for creating insecticides with possibly improved properties or reduced environmental impact (Brackmann et al., 2005).

Synthesis of Biologically Active Compounds

Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). This illustrates the compound's relevance in developing treatments for conditions like cancer (Zhao et al., 2017).

Asymmetric Mannich Reaction

Tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate is synthesized via asymmetric Mannich reaction, demonstrating the compound's application in producing chiral intermediates for various synthetic purposes (Yang et al., 2009).

Crystallographic Analysis

Carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate have been synthesized and analyzed using single-crystal X-ray diffraction. Such analyses are crucial for understanding molecular structures and interactions, which is essential in fields like material science and drug design (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITHVUIBQKJNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate

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